Isopropyl-(1-phenyl-propyl)-amine
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Overview
Description
Isopropyl-(1-phenyl-propyl)-amine is an organic compound that belongs to the class of phenylpropanes This compound is characterized by the presence of an isopropyl group attached to a phenyl-propyl-amine structure
Mechanism of Action
Target of Action
The primary target of Isopropyl-(1-phenyl-propyl)-amine is the Capsid scaffolding protein . This protein plays a crucial role in the life cycle of the Human Herpesvirus 5 (HHV-5), where it acts as a scaffold protein by binding the major capsid protein VP5 in the cytoplasm .
Mode of Action
This compound interacts with the Capsid scaffolding protein, inducing the nuclear localization of both proteins . This interaction leads to multimerization in the nucleus, which is a key step in the assembly of the viral capsid .
Biochemical Pathways
Given its interaction with the capsid scaffolding protein, it is likely that it impacts the life cycle of hhv-5 .
Result of Action
Given its interaction with the capsid scaffolding protein, it is likely that it impacts the assembly of the viral capsid, potentially inhibiting the replication of hhv-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(1-phenyl-propyl)-amine typically involves the reaction of isopropylamine with 1-phenyl-1-propanone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(1-phenyl-propyl)-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Isopropyl-(1-phenyl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: Shares a similar phenylpropane structure but differs in the functional groups attached.
Amphetamine: Contains a phenylpropane backbone with different substituents, leading to distinct pharmacological properties.
Ephedrine: Another phenylpropane derivative with different functional groups and biological effects.
Uniqueness
Isopropyl-(1-phenyl-propyl)-amine is unique due to its specific isopropyl and phenyl-propyl-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-phenyl-N-propan-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13-10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRHNVZMIFRCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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